molecular formula C6H8N2O B143033 N-(Pyridin-2-ylmethyl)hydroxylamine CAS No. 147347-99-7

N-(Pyridin-2-ylmethyl)hydroxylamine

Cat. No.: B143033
CAS No.: 147347-99-7
M. Wt: 124.14 g/mol
InChI Key: DZWFERRTQKHANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-ylmethyl)hydroxylamine: is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of a hydroxylamine group attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemodivergent Synthesis: One method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions.

    One-Pot Synthesis: Another approach is a one-pot, palladium-catalyzed, microwave-assisted reaction.

Industrial Production Methods: Industrial production methods for N-(Pyridin-2-ylmethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Pyridin-2-ylmethyl)hydroxylamine can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.

    Reduction: The compound can be reduced to form corresponding amines under suitable conditions.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: TBHP, iodine.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Various nucleophiles, depending on the desired product.

Major Products:

    Oxidation: Corresponding nitroso or nitro compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: N-(Pyridin-2-ylmethyl)hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to act as a ligand in catalytic processes and its applications in medicinal chemistry further distinguish it from similar compounds.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-8-5-6-3-1-2-4-7-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFERRTQKHANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.